BenchChemオンラインストアへようこそ!

4-Amino-1-butylcyclohexan-1-ol

Lipophilicity logP CNS drug design

4-Amino-1-butylcyclohexan-1-ol (CAS 1481016-31-2, molecular formula C10H21NO, MW 171.28 g/mol) is a bifunctional cyclohexane derivative bearing a primary amino group at the 4-position, a tertiary hydroxyl at the 1-position, and an n-butyl substituent at the 1-position. The compound belongs to the amino‑alkyl‑cyclohexane family—a class intensively studied for uncompetitive NMDA receptor antagonism and analgesic activity.

Molecular Formula C10H21NO
Molecular Weight 171.284
CAS No. 1481016-31-2
Cat. No. B2651155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-butylcyclohexan-1-ol
CAS1481016-31-2
Molecular FormulaC10H21NO
Molecular Weight171.284
Structural Identifiers
SMILESCCCCC1(CCC(CC1)N)O
InChIInChI=1S/C10H21NO/c1-2-3-6-10(12)7-4-9(11)5-8-10/h9,12H,2-8,11H2,1H3
InChIKeyFKJILXQUGLSGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-butylcyclohexan-1-ol (CAS 1481016-31-2): Identity, Physicochemical Baseline, and Procurement-Relevant Context


4-Amino-1-butylcyclohexan-1-ol (CAS 1481016-31-2, molecular formula C10H21NO, MW 171.28 g/mol) is a bifunctional cyclohexane derivative bearing a primary amino group at the 4-position, a tertiary hydroxyl at the 1-position, and an n-butyl substituent at the 1-position . The compound belongs to the amino‑alkyl‑cyclohexane family—a class intensively studied for uncompetitive NMDA receptor antagonism and analgesic activity [1]. Commercially, it is supplied as a versatile small-molecule scaffold with ≥95% purity, intended for research use only . The presence of two stereogenic centers (C1 and C4) means the material is obtained as a mixture of diastereomers, a feature that can be both a synthetic opportunity and a purity consideration during procurement.

Why Generic Substitution Fails for 4-Amino-1-butylcyclohexan-1-ol: Structural Uniqueness Versus the Closest Analogs


Simple replacement of 4‑amino‑1‑butylcyclohexan‑1‑ol with unsubstituted 4‑aminocyclohexanol, 4‑butylcyclohexylamine, or the regioisomeric 4‑amino‑4‑butylcyclohexanol is not functionally equivalent. The target compound uniquely combines a hydrogen-bond-donating/acceptor hydroxyl, a basic primary amine, and a lipophilic n‑butyl chain on the same cyclohexane ring. This juxtaposition creates a distinct spatial separation of pharmacophoric elements and a calculated logP window (≈1.9–2.1 for the target vs. −0.3 for 4‑aminocyclohexanol and ≈3.5 for 4‑butylcyclohexylamine) that cannot be replicated by any single close analog [1]. In the context of amino‑alkyl‑cyclohexane NMDA receptor antagonists, the introduction of a hydroxyl group is known to alter receptor subtype selectivity, voltage dependence, and in vivo pharmacokinetics relative to the des‑hydroxy parent scaffolds [2]. Consequently, procurement of the exact CAS 1481016-31-2 compound—rather than an in‑class substitute—is mandatory for reproducibility of SAR campaigns, bioisostere exploration, and any study where the interplay of dual hydrogen-bonding capacity and logD tuning is the experimental variable under investigation.

Quantitative Differentiation Evidence: 4-Amino-1-butylcyclohexan-1-ol Versus Closest Analogs


Lipophilicity Window: 4-Amino-1-butylcyclohexan-1-ol Occupies a Unique logP Gap Unfilled by Unifunctional Analogs

The target compound fills a lipophilicity window that is inaccessible to its closest unifunctional analogs. 4‑Aminocyclohexanol (CAS 6850‑65‑3) has a measured logP of −0.69, while 4‑butylcyclohexylamine (CAS 37942‑69‑1) exhibits a logP of 3.48 [1]. The target compound, bearing both a hydroxyl and an n‑butyl group, possesses a predicted logP of approximately 1.9–2.1—a window that is crucial for balancing CNS permeability and aqueous solubility in drug design. This intermediate lipophilicity cannot be achieved by substituting either analog alone, nor by the regioisomer 4‑amino‑4‑butylcyclohexanol (CAS 1862577‑79‑4), which positions the butyl group at the same carbon as the amino group, leading to different steric and electronic properties.

Lipophilicity logP CNS drug design physicochemical property

Class-Level NMDA Receptor Antagonism: Amino‑Alkyl‑Cyclohexane Potency Range Provides a Performance Baseline for the Target Scaffold

In a comprehensive study of 36 amino‑alkyl‑cyclohexane derivatives, the class exhibited NMDA receptor binding affinities (Ki) ranging from 1.5 to 143 µM and functional IC50 values between 1.3 and 245 µM in cultured hippocampal neurons [1]. The representative compound MRZ 2/579 demonstrated an IC50 of 1.29 µM against NMDA-evoked currents, protected cortical neurons from glutamate toxicity with an IC50 of 2.16 µM, and showed in vivo anticonvulsant activity with ED50 values ranging from 3.6 to 130 mg/kg i.p. across the series [1]. The target compound, as a 1‑hydroxy‑4‑amino‑1‑butylcyclohexane, is expected to exhibit modulated potency compared to the des‑hydroxy analog MRZ 2/579, due to the electronegative hydroxyl group influencing voltage-dependent channel block kinetics. However, direct quantitative data for CAS 1481016-31-2 in these assays are not publicly available; this class-level data provides the most relevant performance baseline for researchers evaluating the scaffold.

NMDA receptor amino-alkyl-cyclohexane excitotoxicity CNS drug discovery

Functional Group Complementarity: Dual Hydrogen-Bonding Capacity Versus Mono‑Functional Analogs

The target compound provides both a hydrogen-bond donor (amine NH2) and a hydrogen-bond donor/acceptor (tertiary alcohol OH) on the same cyclohexane scaffold, whereas the closest commercial analogs offer only one of these functionalities: 4‑butylcyclohexylamine lacks the hydroxyl, and 1‑butylcyclohexanol lacks the amino group [1]. In receptor‑ligand interactions, the ability to simultaneously donate and accept hydrogen bonds from two distinct positions on the cyclohexane ring can enhance binding affinity and selectivity. For example, in the 4‑aminocyclohexanol class of ORL1/mu‑opioid receptor ligands, the hydroxyl group has been shown to be critical for high‑affinity binding, with Ki values in the low nanomolar range for optimized derivatives (e.g., Ki = 1.20 nM for ORL1, Ki = 12 nM for mu‑opioid in spirocyclic analogs) [2]. While the exact compound has not been profiled in these assays, the dual‑functional architecture is the prerequisite for accessing such potency levels.

Hydrogen bond donor/acceptor bifunctional building block medicinal chemistry scaffold diversity

Diastereomeric Character: A Procurement Consideration With Implications for Asymmetric Synthesis

The compound possesses two stereogenic centers (C1 and C4), resulting in four possible stereoisomers (two diastereomeric pairs of enantiomers). Commercial material is typically supplied as a mixture of diastereomers . This is in contrast to 4‑aminocyclohexanol (trans or cis enantiomers available in stereochemically pure form) and 4‑butylcyclohexylamine (cis/trans mixture but lacking a second stereocenter). The presence of diastereomers can influence solid‑state properties (melting point, solubility), reactivity (differential rates of derivatization), and biological recognition. For researchers undertaking asymmetric synthesis or diastereomeric resolution, the availability of the mixed material serves as a starting point for accessing enantiomerically enriched building blocks via classical resolution, chiral chromatography, or enzymatic kinetic resolution.

Diastereomers chiral building block stereoselective synthesis crystallization

Validated Application Scenarios for 4-Amino-1-butylcyclohexan-1-ol (CAS 1481016-31-2) Based on Quantitative Differentiation Evidence


CNS Drug Discovery SAR Campaigns Targeting Excitotoxicity or Pain

The compound serves as a hydroxylated amino‑alkyl‑cyclohexane scaffold for structure‑activity relationship (SAR) studies aimed at NMDA receptor antagonism or ORL1/mu‑opioid modulation. Its intermediate lipophilicity (predicted logP ~1.9–2.1) positions it between the highly polar 4‑aminocyclohexanol (logP −0.69) and the overly lipophilic 4‑butylcyclohexylamine (logP 3.48), making it a suitable starting point for CNS‑active compounds where balanced permeability and solubility are critical [Section 3, Evidence 1]. The class‑level NMDA IC50 range of 1.3–245 µM provides a quantitative benchmark for initial potency expectations [Section 3, Evidence 2].

Bioisostere Exploration of the 4‑Aminocyclohexanol Pharmacophore

The dual hydrogen‑bond donor/acceptor architecture (amine + tertiary alcohol) of the target compound enables systematic exploration of bioisosteric replacements. Unlike 4‑butylcyclohexylamine, which cannot engage in hydroxyl‑mediated interactions, or 1‑butylcyclohexanol, which lacks a basic amine, this compound can probe the contribution of both functional groups simultaneously. The demonstrated low‑nanomolar ORL1 binding (Ki 1.20 nM) of related spirocyclic 4‑aminocyclohexanol derivatives underscores the potential value of retaining both hydrogen‑bonding elements in the same scaffold [Section 3, Evidence 3].

Diastereomeric Diversity Libraries for Chiral Resolution and Asymmetric Synthesis

The compound's two stereogenic centers, delivering four stereoisomers, make it an attractive entry point for creating diastereomeric diversity libraries. Researchers can employ chiral preparative HPLC, diastereomeric salt resolution, or enzyme‑catalyzed kinetic resolution to access individual stereoisomers. This is not possible with the simpler cis/trans isomerism of 4‑butylcyclohexylamine. The resulting enantiopure amino alcohols can serve as chiral auxiliaries, ligands for asymmetric catalysis, or stereochemically defined building blocks for natural product synthesis [Section 3, Evidence 4].

Property‑Tuned Molecular Probe Design for Target Engagement Studies

The unique logP window of the compound (approximately 2.6–2.8 log units more lipophilic than 4‑aminocyclohexanol yet 1.4–1.6 units less lipophilic than 4‑butylcyclohexylamine) allows it to serve as a property‑tuned molecular probe. When conjugated with fluorophores, affinity tags, or photoaffinity labels, the scaffold can be used to investigate target engagement in cellular thermal shift assays (CETSA), photoaffinity labeling, or cellular imaging studies, where excessive lipophilicity would cause non‑specific membrane binding and excessive polarity would limit cellular uptake [Section 3, Evidence 1].

Quote Request

Request a Quote for 4-Amino-1-butylcyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.